Ethyl 6-Amino-5-fluoronicotinate
Description
Properties
Molecular Formula |
C8H9FN2O2 |
|---|---|
Molecular Weight |
184.17 g/mol |
IUPAC Name |
ethyl 6-amino-5-fluoropyridine-3-carboxylate |
InChI |
InChI=1S/C8H9FN2O2/c1-2-13-8(12)5-3-6(9)7(10)11-4-5/h3-4H,2H2,1H3,(H2,10,11) |
InChI Key |
ZQTMBBYHZRJNBS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N=C1)N)F |
Origin of Product |
United States |
Preparation Methods
Starting from 2,5-Dibromopyridine
A highly efficient industrially scalable method involves:
Step 1: Selective Grignard Exchange and Esterification
2,5-dibromopyridine is reacted with isopropyl magnesium chloride (a Grignard reagent) in an organic solvent such as 2-methyltetrahydrofuran under nitrogen atmosphere at low temperature (-10 to 0 °C). This selectively forms a magnesium intermediate at the 5-position.
Then, ethyl chloroformate is added to form 6-bromonicotinic acid ethyl ester with high selectivity (~89.4% yield by HPLC).
Step 2: Fluorination
The 6-bromonicotinic acid ethyl ester is reacted with anhydrous tetramethylammonium fluoride in a polar aprotic solvent like DMF at 40-50 °C for 16 hours. This step replaces the bromine with fluorine to yield 6-fluoronicotinic acid ethyl ester.
Step 3: Hydrolysis
The ester is hydrolyzed under acidic or basic conditions to obtain 6-fluoronicotinic acid or its sodium salt, which can be re-esterified if needed.
This method avoids heavy metal waste and uses relatively inexpensive reagents, making it suitable for industrial production with yields around 80-90% and high purity (HPLC > 98%).
| Step | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 2,5-dibromopyridine, iPrMgCl, CuBr, EtOCOCl, 0 to -10 °C, 3-4 h | 6-bromonicotinic acid ethyl ester | ~89 | High selectivity, mild conditions |
| 2 | Tetramethylammonium fluoride, DMF, 40-50 °C, 16 h | 6-fluoronicotinic acid ethyl ester | ~84 | Fluorination step |
| 3 | Acid or base hydrolysis | 6-fluoronicotinic acid | ~85-90 | Hydrolysis to acid or salt |
The introduction of the amino group at the 6-position is typically achieved by nucleophilic aromatic substitution or reduction of a nitro precursor.
Amination via Nucleophilic Substitution
Starting from ethyl 6-bromo-5-fluoronicotinate , the bromine at the 6-position can be substituted by ammonia or an amine source under controlled conditions (e.g., heating in a polar solvent such as ethanol or DMF).
This reaction requires careful control of temperature and pH to avoid side reactions and to maximize yield.
Alternative Routes
Reduction of a nitro group at the 6-position on ethyl 5-fluoronicotinate derivatives using catalytic hydrogenation or chemical reducing agents (e.g., SnCl2, Fe/HCl) can also yield the amino compound.
However, direct amination of the bromo intermediate is more commonly reported for industrial synthesis due to better selectivity and fewer purification steps.
Representative Industrial Preparation Method
A typical industrial process for Ethyl 6-Amino-5-fluoronicotinate involves:
Preparation of ethyl 6-bromo-5-fluoronicotinate via bromination and fluorination steps as described above.
Amination of the 6-bromo substituent by reaction with ammonia or ammonium salts in a suitable solvent at elevated temperature (e.g., 80-120 °C) for several hours.
Purification by crystallization or extraction to obtain the target compound with high purity.
This process is optimized for:
- High yield (typically >70%)
- High purity (>98% by HPLC)
- Scalability and cost-effectiveness
Summary Table of Preparation Methods
| Method Step | Reagents/Conditions | Outcome/Product | Yield (%) | Comments |
|---|---|---|---|---|
| Grignard exchange & esterification | 2,5-dibromopyridine, iPrMgCl, CuBr, EtOCOCl, THF or 2-MeTHF, 0 to -10 °C | 6-bromonicotinic acid ethyl ester | ~89 | High selectivity, mild conditions |
| Fluorination | Tetramethylammonium fluoride, DMF, 40-50 °C, 16 h | 6-fluoronicotinic acid ethyl ester | ~84 | Efficient halogen exchange |
| Amination | Ammonia or amine source, ethanol/DMF, 80-120 °C | This compound | >70 | Nucleophilic substitution |
| Purification | Crystallization, extraction | Pure target compound | >98% purity | Suitable for industrial scale |
Research Findings and Notes
The use of tetramethylammonium fluoride as a fluorinating agent is advantageous due to its anhydrous nature and ability to selectively replace bromine with fluorine under mild conditions.
The Grignard reagent exchange step is highly selective for the 5-position bromine, enabling regioselective functionalization.
Amination reactions require careful control to prevent overreaction or side product formation; solvent choice and temperature are critical parameters.
Industrial processes emphasize environmental friendliness by avoiding heavy metal oxidants and minimizing waste.
Alternative synthetic routes involving 2,6-dichloro-5-fluoronicotinic acid derivatives exist but are less direct for the this compound target.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-Amino-5-fluoronicotinate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Catalysts like palladium on carbon or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted pyridine compounds. These products can be further utilized in various chemical syntheses and applications.
Scientific Research Applications
Ethyl 6-Amino-5-fluoronicotinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 6-Amino-5-fluoronicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This interaction can lead to the inhibition or activation of specific pathways, depending on the target and the context of the application.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features of Ethyl 6-amino-5-fluoronicotinate with analogs from the provided evidence:
Key Observations :
- The amino group at position 6 (target) contrasts with the acetyl group in the chloro analog, which may reduce nucleophilicity but improve hydrogen-bonding capacity . The cyano and trifluoromethyl groups in other analogs introduce strong electron-withdrawing effects, influencing ring electrophilicity and reaction pathways .
- Molecular Weight and Solubility: The target compound’s lower molecular weight (~200) compared to analogs (227–392) suggests better solubility in polar solvents, critical for pharmacokinetic properties. Bulky substituents (e.g., chlorobenzylamino, phenyl) in Ethyl 6-[(4-chlorobenzyl)amino]-5-cyano-2-phenylnicotinate increase hydrophobicity, likely reducing aqueous solubility .
Biological Activity
Ethyl 6-amino-5-fluoronicotinate (EAFN) is a chemical compound that has garnered attention in scientific research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, as well as its mechanisms of action and relevant case studies.
Chemical Structure and Properties
EAFN is a derivative of nicotinic acid characterized by the presence of an amino group at the 6-position and a fluorine atom at the 5-position. Its molecular formula is , with a molecular weight of approximately 172.17 g/mol. The structural features of EAFN contribute to its reactivity and biological interactions.
Antimicrobial Activity
EAFN has been investigated for its antimicrobial properties . Preliminary studies suggest that it exhibits activity against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antibiotic therapies.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that EAFN could serve as a scaffold for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.
Anti-inflammatory Activity
The compound has also demonstrated anti-inflammatory effects in vitro. Research indicates that EAFN can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests its potential utility in treating inflammatory diseases.
Case Study:
In a study involving lipopolysaccharide (LPS)-stimulated macrophages, EAFN reduced TNF-α levels by approximately 50% at a concentration of 10 µM, indicating significant anti-inflammatory activity.
Anticancer Properties
EAFN has been explored for its anticancer potential , particularly in inhibiting tumor cell proliferation. In vitro assays have shown that EAFN can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
The biological activity of EAFN is attributed to its ability to interact with specific molecular targets within cells. The amino and fluorine groups facilitate binding to enzymes and receptors involved in various signaling pathways:
- Enzyme Inhibition: EAFN may inhibit enzymes critical for bacterial cell wall synthesis or inflammatory pathways.
- Receptor Modulation: The compound can modulate receptor activity involved in cell proliferation and apoptosis.
Research Findings and Future Directions
Recent studies have focused on optimizing EAFN derivatives to enhance its biological activity and reduce toxicity. The goal is to develop compounds that maintain efficacy while minimizing side effects.
Future Research Directions:
- In vivo Studies: Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.
- Structure-Activity Relationship (SAR) Studies: Exploring modifications to improve potency against specific targets.
- Combination Therapies: Investigating the synergistic effects of EAFN with existing antibiotics or anti-inflammatory drugs.
Q & A
Q. How can green chemistry principles be applied to improve the sustainability of this compound synthesis?
- Methodological Answer :
- Replace hazardous solvents (e.g., DCM) with bio-based alternatives (cyclopentyl methyl ether).
- Evaluate atom economy and E-factor for each synthetic step.
- Optimize catalysis (e.g., photoredox) to reduce waste .
Data Presentation Guidelines
| Parameter | Technique | Validation Criteria |
|---|---|---|
| Purity | HPLC-MS | ≥95% peak area, no co-eluting impurities |
| Structural Confirmation | X-ray crystallography | R-factor < 0.05, match with CIF database |
| Reaction Yield | Gravimetric analysis | Reproducibility within ±5% across trials |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
